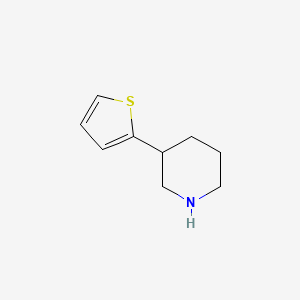

3-(Thiophen-2-yl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

862718-69-2 |

|---|---|

Molecular Formula |

C9H13NS |

Molecular Weight |

167.27 g/mol |

IUPAC Name |

3-thiophen-2-ylpiperidine |

InChI |

InChI=1S/C9H13NS/c1-3-8(7-10-5-1)9-4-2-6-11-9/h2,4,6,8,10H,1,3,5,7H2 |

InChI Key |

ZRTROWVOYFUWEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)C2=CC=CS2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Reactivity of 3 Thiophen 2 Yl Piperidine

Established Synthetic Routes for 3-(Thiophen-2-yl)piperidine Scaffold

The construction of the this compound framework can be achieved through several strategic pathways. These methods generally involve either the formation of the piperidine (B6355638) ring onto a pre-existing thiophene-containing fragment or the cyclization of a precursor that already contains the thiophene (B33073) group.

This approach centers on the synthesis of a key acyclic intermediate, 2-(thiophen-2-yl)ethylamine, which then undergoes cyclization to form the piperidine ring.

The intermediate 2-(thiophen-2-yl)ethylamine is a crucial precursor for building the target piperidine structure. sigmaaldrich.com Its synthesis can be accomplished via several methods starting from thiophene or its derivatives.

One common pathway begins with thiophene-2-carboxaldehyde, which can be prepared from thiophene. dissertationtopic.netgoogle.com The aldehyde is then condensed with nitromethane (B149229) in the presence of a base like sodium hydroxide (B78521) to yield 2-(nitroethenyl)thiophene. google.com Subsequent reduction of this nitroalkene, for instance with diborane (B8814927) generated from sodium borohydride (B1222165) and boron trifluoride etherate, affords the desired 2-(thiophen-2-yl)ethylamine. google.com

Alternative routes to the ethylamine (B1201723) intermediate include:

Grignard Reaction : A Grignard reagent prepared from 2-chlorothiophene (B1346680) and magnesium can react with nitroethylene. The resulting product is then reduced, often using catalytic hydrogenation with palladium on carbon (Pd/C) or Raney Nickel, to give 2-(thiophen-2-yl)ethylamine. chemicalbook.com

Vilsmeier-Haack Reaction : Thiophene can be converted to 2-thiophenecarboxaldehyde using N,N-Dimethylformamide (DMF), which is then processed through multiple steps to the final ethylamine. dissertationtopic.net

Friedel-Crafts Acylation : Thiophene can undergo a Friedel-Crafts reaction with hippuryl chloride, followed by reduction and deprotection steps, to produce 2-(thiophen-2-yl)ethylamine derivatives.

Table 1: Selected Synthetic Routes for 2-(Thiophen-2-yl)ethylamine

| Starting Material | Key Reagents | Intermediate | Product | Citation |

|---|

Reductive amination is a powerful and widely used method for the synthesis of piperidine rings. evitachem.comrsc.org This strategy can be applied to form the this compound scaffold, typically through an intramolecular cyclization of a suitable acyclic precursor. The general process involves the reaction of an amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. rsc.org

For the synthesis of the target compound, an appropriately substituted amino-aldehyde or amino-ketone derived from a thiophene precursor would be required. The cyclization via intramolecular reductive amination would then form the piperidine ring. evitachem.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl group before imine formation. rsc.orggoogle.com While this represents a standard and versatile approach for piperidine synthesis, specific examples detailing the cyclization to this compound from an acyclic precursor via this method are not extensively documented in the provided literature.

Following the successful synthesis of the this compound base, it is often necessary to prepare a salt form, which can improve stability, solubility, and handling characteristics. The hydrochloride salt is a common derivative.

The process typically involves two steps:

Quaternization : This step involves the alkylation of the tertiary piperidine nitrogen. This is not always required for simple salt formation but is a key reaction of the piperidine nitrogen. For instance, reacting the piperidine with an alkyl halide, such as methyl iodide or methyl bromide, in a polar aprotic solvent like acetonitrile, can yield a quaternary ammonium (B1175870) salt.

Salt Formation : To obtain the hydrochloride salt, the free base of this compound is treated with hydrochloric acid. This acid-base reaction results in the protonation of the piperidine nitrogen, forming the corresponding ammonium chloride salt. The salt can then typically be isolated as a solid by precipitation or evaporation of the solvent. google.com

An alternative and effective strategy for constructing the this compound scaffold involves the cyclization of a thiophene derivative that serves as a precursor to the final ring system. A key reaction in this approach is the Knoevenagel condensation.

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (an active methylene (B1212753) group) to a carbonyl group, followed by dehydration. wikipedia.org This reaction is highly effective for creating carbon-carbon bonds and is used to prepare key precursors for the synthesis of this compound. tandfonline.com

In this context, the typical reaction involves the condensation of thiophene-2-carboxaldehyde with an active methylene compound such as malononitrile (B47326) or cyanoacetic acid derivatives. wikipedia.orgsemanticscholar.org The reaction is generally catalyzed by a weak base, with piperidine itself being a classic and effective catalyst. wikipedia.orgtandfonline.comresearchgate.netnih.gov The condensation leads to the formation of an α,β-unsaturated product, such as 2-(thiophen-2-yl)acrylonitrile or a related derivative. semanticscholar.org The subsequent cyclization of this intermediate, often involving the reduction of the nitrile group(s) under catalytic hydrogenation conditions (e.g., using Pd/C and hydrogen gas), is a crucial step toward forming the final piperidine ring.

Table 2: Knoevenagel Condensation for Acrylonitrile Precursors

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Product | Citation |

|---|---|---|---|---|---|

| Thiophene-2-carboxaldehyde | Malononitrile | Piperidine | Ethanol or Acetic Acid | 2-(Thiophen-2-yl)acrylonitrile | |

| Thiophene-2-carbaldehyde | 2-(Benzothiazol-2-ylthio) acetonitrile | Piperidine | Ethanol | (E)-2-(Benzothiazol-2'-ylthio)-3-(2''-thienyl) acrylonitrile | nih.gov |

| Aromatic Aldehydes | Ethyl Cyanoacetate | Piperidine | Neat (solvent-free) | Substituted Acrylates/Cyclohexenes | researchgate.netresearchgate.net |

Cyclization of Thiophene Derivatives

Catalytic Hydrogenation and Reduction for Piperidine Ring Closure

One of the most direct and atom-economical methods for synthesizing this compound is through the reduction of its aromatic precursor, 3-(Thiophen-2-yl)pyridine. This transformation involves the dearomatization of the pyridine (B92270) ring, which can be a challenging process requiring specific catalytic systems to achieve high yields and avoid side reactions, such as the reduction of the thiophene ring. mdpi.comrsc.org

Catalytic hydrogenation, typically employing dihydrogen (H₂) gas in the presence of a heterogeneous metal catalyst, is a primary method. mdpi.com Transition metals like Rhodium (Rh), Palladium (Pd), and others are often used. For instance, heterogeneous 10% Rh/C has been shown to be effective for the complete hydrogenation of various heteroaromatic compounds, including pyridines, under relatively mild conditions (5 atm H₂, 80 °C) in water. organic-chemistry.org However, the sulfur atom in the thiophene ring can act as a catalyst poison, potentially deactivating the catalyst and complicating the reduction. rsc.org

An alternative to direct hydrogenation is transfer hydrogenation. This method uses a hydrogen donor molecule, such as formic acid or ammonium formate (B1220265), in place of H₂ gas. dicp.ac.cnorganic-chemistry.org A notable example is the reduction of pyridine N-oxides to piperidines using ammonium formate and palladium on carbon (Pd/C), a process favored for its simplicity and mild conditions. organic-chemistry.org

More specifically, methodologies for the reduction of pyridines bearing heteroaromatic substituents have been developed. A metal-free approach using trichlorosilane (B8805176) with Hexamethylphosphoramide (HMPA) as a catalyst has proven effective for reducing 3-carbonyl pyridines. mdpi.com This system successfully reduces substrates with thiophen-2-yl and thiophen-3-yl groups at the 5-position of the pyridine ring, affording the corresponding piperidines in good yields. mdpi.com This demonstrates the feasibility of selectively reducing the pyridine ring while the thiophene moiety remains intact. mdpi.com

| Substrate | Product | Yield (%) |

|---|---|---|

| Phenyl(5-(thiophen-2-yl)pyridin-3-yl)methanone | Phenyl(5-(thiophen-2-yl)piperidin-3-yl)methanone | 73 |

| Phenyl(5-(thiophen-3-yl)pyridin-3-yl)methanone | Phenyl(5-(thiophen-3-yl)piperidin-3-yl)methanone | 82 |

Advanced Synthetic Strategies for Substituted Piperidine Analogues

The development of fast and cost-effective methods for synthesizing substituted piperidines is a significant goal in modern organic chemistry. nih.gov Beyond the direct reduction of pyridine rings, numerous advanced strategies exist, with intramolecular cyclization techniques being particularly powerful for constructing the piperidine core with a high degree of stereochemical control. nih.govmdpi.com

Intramolecular Cyclization Techniques

Intramolecular cyclization involves forming the piperidine ring by creating a bond between two atoms within the same molecule. nih.gov These methods are versatile and allow for the introduction of various substituents onto the piperidine ring, making them ideal for generating analogues of this compound. Key approaches include asymmetric synthesis, metal-catalyzed cyclizations, aza-Michael reactions, silyl-Prins reactions, and electrophilic cyclizations. nih.govmdpi.com

Asymmetric synthesis is crucial for producing enantiomerically pure piperidine derivatives, which is often a requirement for biologically active compounds. dicp.ac.cn This can be achieved by using a chiral auxiliary, a chiral catalyst, or by starting from a chiral substrate. rsc.org

One prominent strategy is the reductive transamination of pyridinium (B92312) salts. This method uses a chiral primary amine, which, under rhodium-catalyzed transfer hydrogenation conditions, displaces the original nitrogen of the pyridine ring and induces chirality in the newly formed piperidine product. dicp.ac.cn This approach offers excellent diastereo- and enantioselectivities and is tolerant of a wide range of functional groups, including heterocycles like thiophene. dicp.ac.cn

Another approach involves the alkylation of N-acylpiperidones derived from chiral precursors like D-phenylglycinol. researchgate.net The chiral auxiliary attached to the nitrogen directs the stereochemical outcome of the alkylation at the C3 position, after which the auxiliary can be removed. researchgate.net This methodology could be adapted to synthesize chiral 3-substituted piperidines by choosing an appropriate electrophile.

Organocatalysis also provides powerful tools for asymmetric piperidine synthesis. For instance, an organocatalytic enantioselective intramolecular aza-Michael reaction, employing a cinchona alkaloid-derived catalyst, can be used to desymmetrize substrates to form enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. rsc.org

Transition-metal catalysis offers a diverse toolbox for constructing piperidine rings through intramolecular cyclization. nih.gov Catalysts based on palladium (Pd), rhodium (Rh), gold (Au), nickel (Ni), and mercury (Hg) have been extensively used. nih.govbeilstein-journals.orgacs.org

Palladium-Catalyzed Cyclizations: Pd catalysts are widely used for the intramolecular aminocarbonylation, aminoarylation, and Wacker-type aerobic oxidative cyclization of alkenes. organic-chemistry.orgacs.org For example, a base-free Pd(DMSO)₂(TFA)₂ catalyst enables the synthesis of various six-membered nitrogen heterocycles, including piperidines, from N-protected aminoalkenes. organic-chemistry.org

Gold-Catalyzed Cyclizations: Gold catalysts, particularly Au(I) complexes, can activate alkynes and allenes toward nucleophilic attack. nih.govbeilstein-journals.org A one-pot synthesis of piperidin-4-ols has been developed involving a gold-catalyzed cyclization of an N-homopropargyl amide, followed by reduction and rearrangement. nih.gov This modular approach is highly diastereoselective and allows for the synthesis of N-unsubstituted piperidines. nih.gov

Nickel-Catalyzed Cyclizations: Chiral nickel catalysts have been employed in intramolecular hydroalkenylation and Alder-ene reactions of dienes to produce substituted piperidines with high diastereo- and enantioselectivities. nih.gov

Mercury-Mediated Cyclizations: Although their toxicity is a concern, mercury(II) salts are effective electrophiles for inducing the cyclization of unsaturated amines to form piperidine derivatives. beilstein-journals.org

| Reaction Type | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Wacker-type Aerobic Cyclization | Pd(DMSO)₂(TFA)₂ | Base-free, aerobic conditions | organic-chemistry.org |

| Intramolecular Hydroalkenylation | Ni-catalyst with chiral P-O ligand | Highly enantioselective, mild conditions | nih.gov |

| Oxidative Amination of Alkenes | Au(I) complex / Iodine(III) oxidant | Difunctionalization of double bond | nih.gov |

| Cyclization of N-homopropargyl amides | Gold catalyst | Diastereoselective, leads to piperidin-4-ols | nih.gov |

Intramolecular Aza-Michael Reaction (IAMR): This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl system within the same molecule to form the piperidine ring. nih.govnih.gov It is a powerful method for synthesizing substituted piperidines, often with high diastereoselectivity. bohrium.com Organocatalytic versions of the IAMR have been developed to achieve high enantioselectivity. acs.org For example, using specific organocatalysts, carbamates bearing a remote α,β-unsaturated aldehyde can cyclize to form piperidines with excellent enantiomeric excesses. acs.org This strategy has been successfully applied to the total synthesis of several piperidine alkaloids. acs.org

Intramolecular Aza-Silyl-Prins Reaction: The aza-Prins reaction and its silyl (B83357) variant involve the cyclization of an iminium ion, generated in situ from an amine and an aldehyde, with a tethered alkene or allylsilane nucleophile. researchgate.netmdpi.com The use of an allylsilane (the silyl-Prins variant) often provides better control and reactivity. This method allows for the rapid and flexible synthesis of variously substituted piperidines. researchgate.net The first asymmetric aza-silyl-Prins reaction was developed using a novel chiral auxiliary attached to the homoallylic amine, leading to enantiopure piperidines and pipecolic acid derivatives in high yields. nih.govacs.org Lewis acids like InCl₃ are often used to promote the reaction. researchgate.netmdpi.com

In these methods, a double or triple bond within an amino-tethered substrate is activated by an electrophile, triggering a cyclization cascade. nih.gov This approach is particularly useful for the difunctionalization of alkenes, where the cyclization is accompanied by the introduction of another functional group.

A prominent example is the oxidative amination of non-activated alkenes catalyzed by a gold(I) complex, which uses an iodine(III) oxidizing agent. nih.gov This reaction simultaneously forms the N-heterocycle and introduces an oxygen-containing substituent. A palladium-catalyzed version of this reaction has also been developed, which proceeds with high enantioselectivity using a chiral pyridine-oxazoline ligand. nih.gov Mercury(II) salts are also potent electrophiles that can mediate the cyclization of unsaturated amines to yield piperidine and pyrrolidine (B122466) derivatives. beilstein-journals.org

Radical-Mediated Amine Cyclization Processes

The construction of the piperidine ring through radical-mediated cyclization of unsaturated amines represents a powerful strategy in heterocyclic synthesis. mdpi.com These reactions typically involve the generation of a nitrogen or carbon-centered radical which then undergoes an intramolecular addition to a suitably positioned unsaturation, such as an alkene or alkyne, to form the six-membered ring. mdpi.com While specific examples detailing the synthesis of this compound via this route are not prevalent in the literature, the general principles can be applied.

A hypothetical precursor for such a cyclization would be an N-allyl-1-(thiophen-2-yl)methanamine derivative. Upon generation of a radical at the nitrogen or the benzylic-type position of the thiophene, an intramolecular cyclization could ensue. The regioselectivity of the cyclization (e.g., 6-endo vs. 5-exo) is a critical aspect, governed by factors such as the nature of the radical, the substituents, and the reaction conditions. mdpi.com For instance, cobalt-catalyzed radical cyclization of linear amino-aldehydes has been shown to be effective for producing various piperidines. mdpi.com Another approach involves the intramolecular radical C-H amination/cyclization of linear amines, which can be initiated through electrolysis or copper catalysis. mdpi.com These methods provide a conceptual basis for the potential synthesis of this compound from appropriately designed acyclic precursors.

Mercury(II) salts have also been employed to induce the cyclization of unsaturated amines. For example, the treatment of N-isopropyl-1-aminohex-4-ene with mercuric chloride, followed by reduction, yields a mixture of pyrrolidine and piperidine derivatives, demonstrating the feasibility of forming six-membered rings through such intermediates. beilstein-journals.org

Table 1: Overview of Radical Cyclization Strategies for Piperidine Synthesis

| Radical Precursor Type | Initiation Method | Key Features | Potential for this compound Synthesis |

|---|---|---|---|

| Unsaturated Amino-aldehydes | Cobalt(II) catalysis | Good yields for various piperidines. mdpi.com | Applicable if a suitable thiophene-containing amino-aldehyde can be synthesized. |

| Linear Amines with Electrophilic Groups | Electrolysis or Copper(I)/(II) catalysis | Involves intramolecular radical C-H amination. mdpi.com | A potential route using a precursor with a thiophene moiety. |

Intermolecular Preparation Methods

Reductive amination is a widely utilized and robust method for the formation of amines, including the piperidine ring of this compound. This approach involves the condensation of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. tandfonline.com

One potential pathway to this compound involves the intramolecular reductive amination of a suitable amino-ketone or amino-aldehyde. A plausible precursor is 4-amino-1-(thiophen-2-yl)pentan-1-one. The intramolecular condensation of the primary amine with the ketone would form a cyclic enamine, which upon reduction, would yield the target piperidine.

Alternatively, an intermolecular approach can be envisioned. For instance, the reductive amination of 4-(thiophen-2-yl)butan-1-one with ammonia (B1221849) could theoretically lead to 4-(thiophen-2-yl)butan-1-amine. While this specific product is not this compound, it highlights the feasibility of using thiophene-containing carbonyl compounds in reductive amination reactions. The synthesis of 1-(thiophen-2-yl)pentan-1-amine (B12093586) has been reported via reductive amination, further supporting the applicability of this method to thiophene derivatives. rsc.org A more direct precursor for intramolecular cyclization would be a 1,5-dicarbonyl compound, such as 1,5-di(thiophen-2-yl)-3-substituted-pentane-1,5-dione, which upon reaction with an amine source like ammonia, could lead to the corresponding piperidine. acs.org

Table 2: Representative Reductive Amination Conditions

| Carbonyl Precursor | Amine Source | Reducing Agent | Solvent | Product |

|---|---|---|---|---|

| 4-(Thiophen-2-yl)butan-2-one | Ammonia | NaBH₄ or LiAlH₄ | THF or Methanol | 4-(Thiophen-2-yl)butan-1-amine |

Hydrogen borrowing, also known as hydrogen autotransfer, is an atom-economical and environmentally benign method for C-N bond formation. acs.org This catalytic process involves the temporary oxidation of an alcohol to a carbonyl compound by a transition metal catalyst, which "borrows" the hydrogen atoms. The in-situ generated carbonyl compound then reacts with an amine, and the catalyst subsequently returns the borrowed hydrogen to reduce the resulting intermediate, leading to the formation of a new C-N bond and regenerating the catalyst. acs.orgderpharmachemica.com

The synthesis of piperidines via hydrogen borrowing annulation typically involves the reaction of a diol with a primary amine. semanticscholar.org For the synthesis of this compound, a hypothetical route would involve the reaction of a thiophene-containing primary amine with a suitable 1,5-diol, or a thiophene-containing diol with ammonia. An iridium-catalyzed [5+1] annulation of diols with amines has been reported for the stereoselective synthesis of substituted piperidines. tandfonline.com This methodology has been successfully applied to the synthesis of N-arylpiperidines by reacting anilines with pentane-1,5-diol in the presence of an iridium catalyst. tandfonline.com While a specific application to this compound is not documented, the generality of this method suggests its potential.

Ruthenium-based catalysts have also been employed in hydrogen borrowing reactions for the functionalization of amines. nih.gov The development of iridium(III) catalytic systems has further expanded the scope of this methodology for the synthesis of functionalized pyrrolidines and piperidines from triols and primary amines. researchgate.net

Table 3: Catalytic Systems for Hydrogen Borrowing Annulation

| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| Iridium(III) Complex | Diol and Primary Amine | Substituted Piperidines | Stereoselective, can be performed in water. tandfonline.comsemanticscholar.org |

| Iridium Catalyst / Phosphoric Acid | Aniline (B41778) and Pentane-1,5-diol | N-Arylpiperidine | High yield. tandfonline.com |

Chemical Transformations and Reactivity Profile

The nitrogen atom of the piperidine ring in this compound is a nucleophilic center and can readily participate in various substitution reactions. These transformations are crucial for the derivatization of the core structure to modulate its physicochemical and biological properties. Common reactions include N-alkylation and N-acylation.

N-Alkylation: The secondary amine of this compound can be alkylated using various alkylating agents, such as alkyl halides. For instance, the alkylation of the piperidine nitrogen with methyl halides (e.g., methyl iodide) is a standard procedure. The N-benzylation of piperidine moieties is also a common transformation, often carried out with benzyl (B1604629) halides. While specific examples for this compound are not detailed, the N-benzylation of related piperidine-containing compounds is well-established, indicating the feasibility of this reaction. csic.es

N-Acylation: The piperidine nitrogen can be acylated with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form amides. The N-acylation of piperidine with thiophene-2-carbonyl chloride is a known transformation. Similarly, the synthesis of N-acetylpiperidine derivatives is a common procedure. google.com These reactions highlight the potential for introducing a wide range of acyl groups onto the piperidine nitrogen of this compound. The synthesis of N-{5-ethyl-3-[(piperidin-1-yl)[4-(propan-2-yl)phenyl]methyl]thiophen-2-yl}benzamide involves the formation of a benzamide (B126) on a substituted thiophene, demonstrating the utility of N-acylation in building complex molecules. evitachem.com

Table 4: Examples of Nucleophilic Substitution on the Piperidine Nitrogen

| Reaction Type | Reagent | Product Type | General Conditions |

|---|---|---|---|

| N-Alkylation | Methyl Iodide | N-Methylpiperidinium salt | Polar aprotic solvent (e.g., acetonitrile), elevated temperature. |

| N-Alkylation | Benzyl Halide | N-Benzylpiperidine | Base (e.g., K₂CO₃), solvent (e.g., CH₃CN). nih.gov |

| N-Acylation | Thiophene-2-carbonyl chloride | N-(Thiophen-2-carbonyl)piperidine | Base (e.g., triethylamine), inert solvent (e.g., CH₂Cl₂). |

The thiophene ring is an electron-rich aromatic system and is generally more reactive towards electrophilic substitution than benzene (B151609). vpscience.orgst-andrews.ac.uk The substitution typically occurs at the C5 position (α-position) if the C2 position is already substituted. The nature of the substituent at the C2 position influences the reactivity and regioselectivity of the substitution. A piperidine ring is generally considered an activating group, which should facilitate electrophilic attack on the thiophene ring. However, under strongly acidic conditions, the piperidine nitrogen will be protonated, becoming a deactivating, meta-directing group. Therefore, the reaction conditions, particularly the acidity, play a crucial role in the outcome of the substitution. For sensitive substrates, N-protection of the piperidine ring (e.g., as a Boc-carbamate) is often employed to prevent protonation and to control the directing effect. acs.orgcsic.es

Halogenation: The halogenation of thiophenes is a facile reaction. st-andrews.ac.uk For 2-substituted thiophenes, halogenation typically occurs at the 5-position. The synthesis of halo-substituted alkylthiophenes via electrophilic aromatic substitution is a well-documented process. nih.gov

Nitration: The nitration of thiophene requires milder conditions than that of benzene to avoid degradation of the ring. stackexchange.com Reagents such as nitric acid in acetic anhydride (B1165640) or copper nitrate (B79036) are often used. stackexchange.com For a 2-substituted thiophene, nitration is expected to occur primarily at the 5-position. The nitration of 3-(piperidin-1-yl)aniline to introduce a nitro group at the 2-position of the aniline ring demonstrates the feasibility of nitrating amine-containing aromatic compounds. evitachem.com

Friedel-Crafts Acylation: Thiophenes readily undergo Friedel-Crafts acylation, predominantly at the α-position. derpharmachemica.com For 2-substituted thiophenes, acylation generally takes place at the 5-position. researchgate.net The reaction of 1-(thiophene-2-carbonyl)piperidine-2,6-dione with trifluoromethanesulfonic acid in benzene afforded the Friedel-Crafts product, showcasing the reactivity of an acylated thiophene ring. rsc.org

Table 5: Electrophilic Aromatic Substitution on the Thiophene Ring

| Reaction Type | Reagent | Expected Major Product Position | Key Considerations |

|---|---|---|---|

| Halogenation | Br₂, Cl₂ | C5 | Generally proceeds readily. |

| Nitration | HNO₃/Ac₂O | C5 | Milder conditions are required compared to benzene. stackexchange.com |

Oxidation-Reduction Chemistry Relevant to the Compound

The chemical reactivity of this compound concerning oxidation and reduction is primarily dictated by the two constituent heterocyclic rings: the electron-rich aromatic thiophene ring and the saturated piperidine ring.

The sulfur atom within the thiophene ring is susceptible to oxidation. Under controlled conditions, it can be oxidized to form the corresponding thiophene S-oxide or further to the thiophene S-dioxide. google.com These transformations significantly alter the electronic properties and steric profile of the thiophene moiety.

The piperidine ring, being a saturated heterocycle, is generally stable towards further reduction under typical catalytic hydrogenation conditions. In fact, the hydrogenation of pyridine rings is a common and fundamental method for the synthesis of the piperidine core structure. nih.gov Conversely, the thiophene ring can be sensitive to certain reductive conditions. For instance, some catalytic hydrogenation methods, particularly those used for reducing substituted pyridines, can lead to the ring opening of thienyl substituents, resulting in the formation of thiols. nih.gov

Functionalization Strategies for Derivatives and Analogues

The this compound scaffold serves as a versatile template for the synthesis of a wide array of derivatives and analogues. Functionalization can be targeted at the piperidine nitrogen, the carbon framework of the piperidine ring, or the thiophene ring.

N-Functionalization of the Piperidine Moiety

The secondary amine of the piperidine ring is the most common site for functionalization due to its nucleophilicity.

Reductive Amination: The piperidine nitrogen can be alkylated via reductive amination. This reaction involves treating the amine with an aldehyde or ketone in the presence of a mild reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride. google.comresearchgate.net This method is highly effective for introducing a variety of substituted alkyl chains onto the nitrogen atom. For example, a 4-hydroxy-4-thiophen-2-yl-piperidine can be reacted with a substituted butyraldehyde (B50154) to yield the N-alkylated final product. google.com

N-Acylation and Amide Coupling: The piperidine nitrogen readily reacts with acylating agents like acyl chlorides or activated carboxylic acids (e.g., using coupling agents like EDCI/HOBt) to form stable amide derivatives. evitachem.comvulcanchem.com This strategy is widely used to connect the thiophene-piperidine core to other molecular fragments. Syntheses have been reported where piperidine derivatives are coupled with moieties like 4-(thiophen-2-yl)benzoic acid or 2-chlorophenyl-acetamide to produce complex amides. evitachem.comvulcanchem.com

Nucleophilic Substitution and Coupling: The piperidine amine can act as a nucleophile to displace leaving groups on other molecules, particularly on heterocyclic systems. This approach is used to synthesize complex structures, such as linking the piperidine to oxadiazole or pyrimidine (B1678525) rings. evitachem.comnih.govevitachem.com For instance, the synthesis of piperidine-substituted thieno[3,2-d]pyrimidines involves the nucleophilic reaction of a piperidine derivative with a dichlorothieno[3,2-d]pyrimidine intermediate. nih.gov

C-Functionalization of the Piperidine and Thiophene Rings

Modification of the carbon skeletons of the rings typically involves more complex, multi-step synthetic routes.

Piperidine Ring Functionalization: Introducing substituents onto the carbon atoms of the piperidine ring often begins with a pre-functionalized starting material, such as a substituted 4-piperidone. A Grignard reaction with 2-bromothiophene (B119243) can be used to add the thiophene ring to a 4-piperidone, yielding a tertiary alcohol like 4-hydroxy-4-thiophen-2-yl-piperidine. google.com This hydroxyl group can then serve as a handle for further functionalization, such as dehydration under acidic conditions to introduce a double bond, forming a tetrahydropyridine (B1245486) derivative. google.com

Thiophene Ring Functionalization: While the piperidine nitrogen is the most common reaction site, the thiophene ring can also be functionalized. It can undergo reactions such as electrophilic substitution, allowing for the introduction of various functional groups, although this may require specific reaction conditions to control regioselectivity.

Spectroscopic Characterization and Computational Studies of 3 Thiophen 2 Yl Piperidine

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure, connectivity, and electronic environment of 3-(Thiophen-2-yl)piperidine. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise arrangement of atoms in this compound can be determined.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the thiophene (B33073) ring and the piperidine (B6355638) ring. The three protons of the thiophene ring would appear in the aromatic region, typically between δ 6.8 and 7.5 ppm. Their specific chemical shifts and coupling patterns would be indicative of the 2-substitution pattern. The protons on the piperidine ring would be found in the aliphatic region, generally between δ 1.5 and 3.5 ppm. The proton at the C3 position, being attached to both the piperidine and thiophene rings, would likely appear as a multiplet. The protons on the nitrogen-bearing carbon (C2 and C6) would be expected at a downfield position compared to the other piperidine protons due to the deshielding effect of the nitrogen atom. The N-H proton of the piperidine ring would appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would provide information on the number of unique carbon environments. For this compound, nine distinct carbon signals are anticipated. The four carbons of the thiophene ring would resonate in the aromatic region (approximately δ 120-145 ppm), with the carbon atom attached to the piperidine ring (C2 of thiophene) showing a characteristic chemical shift. The five carbons of the piperidine ring would appear in the aliphatic region (typically δ 20-60 ppm). The C3 carbon of the piperidine ring, bonded to the thiophene ring, would be expected at a downfield position relative to the other CH2 groups of the piperidine ring.

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Thiophene-H3' | ~6.9 | Doublet |

| Thiophene-H4' | ~7.0 | Doublet of doublets |

| Thiophene-H5' | ~7.2 | Doublet |

| Piperidine-H2 (axial & equatorial) | ~3.0 - 3.4 | Multiplets |

| Piperidine-H3 | ~2.8 - 3.2 | Multiplet |

| Piperidine-H4 (axial & equatorial) | ~1.6 - 2.0 | Multiplets |

| Piperidine-H5 (axial & equatorial) | ~1.5 - 1.9 | Multiplets |

| Piperidine-H6 (axial & equatorial) | ~2.6 - 3.0 | Multiplets |

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Thiophene-C2' | ~140 - 145 |

| Thiophene-C3' | ~123 - 126 |

| Thiophene-C4' | ~127 - 130 |

| Thiophene-C5' | ~124 - 127 |

| Piperidine-C2 | ~50 - 55 |

| Piperidine-C3 | ~40 - 45 |

| Piperidine-C4 | ~25 - 30 |

| Piperidine-C5 | ~24 - 29 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity between the thiophene and piperidine rings, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. This would be crucial for tracing the proton network within the piperidine ring and for confirming the relative positions of the protons on the thiophene ring. For instance, correlations would be expected between H3' and H4', and between H4' and H5' of the thiophene ring. Within the piperidine ring, geminal and vicinal couplings would be observed.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of each carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly valuable for establishing the connectivity between the two ring systems. A key correlation would be expected between the H3 proton of the piperidine ring and the C2' and C3' carbons of the thiophene ring, as well as the C2 and C4 carbons of the piperidine ring. Similarly, correlations between the thiophene protons and the carbons of the piperidine ring at the point of attachment would definitively confirm the "3-(Thiophen-2-yl)" substitution pattern.

Vibrational spectroscopy provides information about the functional groups present in a molecule.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

N-H Stretch: A moderate to weak absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the piperidine ring.

C-H Aromatic Stretch: The C-H stretching vibrations of the thiophene ring are anticipated to appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

C-H Aliphatic Stretch: The C-H stretching vibrations of the methylene (B1212753) groups in the piperidine ring would be observed just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).

C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds within the thiophene ring would give rise to characteristic bands in the 1600-1450 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the piperidine ring would likely be found in the 1250-1020 cm⁻¹ region.

C-S Stretch: The characteristic C-S stretching vibration of the thiophene ring is expected in the fingerprint region, typically around 850-600 cm⁻¹.

Expected FT-IR Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Moderate to Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Moderate |

| Aliphatic C-H Stretch | 2850 - 2950 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Moderate |

| C-N Stretch | 1020 - 1250 | Moderate |

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the thiophene ring, as the piperidine ring does not absorb significantly in the typical UV-Vis range (200-800 nm). The thiophene chromophore is expected to exhibit one or more absorption bands in the UV region, likely corresponding to π → π* transitions. The position and intensity of the maximum absorption (λ_max) would be influenced by the solvent polarity.

Expected UV-Vis Data for this compound

| Transition | Expected λ_max (nm) | Solvent |

|---|

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

The molecular weight of this compound is confirmed by vendor and database entries as 167.27 g/mol . However, detailed experimental mass spectrometry studies, including electron impact (EI-MS) or electrospray ionization (ESI-MS/MS), that would provide a definitive fragmentation pattern for this compound are not available in the reviewed literature. Analysis of fragmentation pathways is crucial for confirming the compound's structure by identifying the characteristic daughter ions that result from the cleavage of the molecular ion. Studies on the fragmentation of other piperidine alkaloids exist but are not specific to this compound nih.gov.

Quantum Chemical and Computational Modeling Approaches

Comprehensive computational studies employing quantum chemical methods specifically for this compound are not detailed in the available research literature. Such studies are vital for providing theoretical insight into the molecule's properties.

While DFT is a common method for computational analysis of similar heterocyclic compounds nih.govresearchgate.net, a dedicated DFT study on this compound with the following specific applications was not found.

No published research could be found that details the geometry optimization of this compound using DFT methods. This analysis would be necessary to predict the most stable conformation (e.g., chair or boat for the piperidine ring) and the orientation of the thiophene substituent (axial vs. equatorial), as well as to calculate electronic properties like dipole moment and charge distribution.

There are no available studies that present a comparison between experimentally obtained FT-IR and UV-Vis spectra for this compound and those predicted via DFT calculations. Such correlative studies are essential for validating the computational model and accurately assigning vibrational modes and electronic transitions primescholars.comresearchgate.netscielo.org.za. For instance, a comprehensive study on (E)-N′-(thiophen-2-ylmethylene) nicotinohydrazide successfully used DFT to interpret its spectra, highlighting the type of analysis that is currently unavailable for this compound primescholars.com.

A specific analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, including the calculation of the HOMO-LUMO energy gap, is not present in the located literature. This analysis is fundamental for understanding the molecule's chemical reactivity, kinetic stability, and electronic properties researchgate.netschrodinger.comresearchgate.net.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

MEP analysis is a computational method used to visualize the electrostatic potential on the electron density surface of a molecule. This mapping helps in identifying the regions that are rich or deficient in electrons. The red-colored areas typically represent negative potential, indicating sites prone to electrophilic attack, while blue areas show positive potential, indicating nucleophilic centers. For this compound, an MEP map would likely highlight the lone pair of electrons on the piperidine nitrogen and the sulfur atom in the thiophene ring as regions of negative potential, predicting them as likely sites for interaction with electrophiles.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a valuable tool for quantifying and visualizing intermolecular interactions within a crystal structure. By mapping properties like d_norm (normalized contact distance) onto the molecular surface, it is possible to identify key interactions such as hydrogen bonds and van der Waals forces. The corresponding 2D fingerprint plots provide a quantitative summary of these interactions, showing the percentage contribution of different atomic contacts (e.g., H···H, C···H, S···H). For this compound, this analysis would reveal how molecules pack in the solid state and which forces govern their crystal structure. Research on similar thiophene-containing molecules often shows significant contributions from H···H, C···H, and S···H contacts.

Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Charge Transfer

NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled donor orbitals and empty acceptor orbitals, quantifying their stabilization energy (E(2)). This analysis reveals hyperconjugative effects and intramolecular charge transfer, which contribute to molecular stability. For this compound, NBO analysis would elucidate the delocalization of electron density between the thiophene and piperidine rings and quantify the strength of various orbital interactions.

Electrophilicity-Based Charge Transfer (ECT) Analysis

ECT analysis is a method to predict the direction of charge transfer in a reaction between an electron donor and an acceptor. By calculating the net charge transfer (ΔN), it can be determined whether a molecule will act as an electron donor or acceptor in a given interaction. This is particularly useful in studying interactions with biological macromolecules or other reagents.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to model potential reaction pathways, identifying the transition state structures and calculating their activation energies. This analysis helps in understanding reaction mechanisms and predicting the feasibility of different chemical transformations. For this compound, this could involve modeling its synthesis or its metabolism, providing insights that are valuable for synthetic chemistry and pharmacology.

Molecular Docking for Ligand-Protein Binding Potential Assessment

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target protein. This technique is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms. Docking studies of this compound against various receptors could reveal its potential as a therapeutic agent by calculating its binding affinity (in kcal/mol) and visualizing its interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the protein's active site. While docking studies have been performed on many thiophene-piperidine derivatives, showing interactions with targets like serotonin (B10506) receptors or various enzymes, specific results for this compound are not available.

Structure Activity Relationship Sar and Medicinal Chemistry Aspects of 3 Thiophen 2 Yl Piperidine

Conformational Analysis and Stereochemical Considerations

The three-dimensional arrangement of the 3-(thiophen-2-yl)piperidine scaffold is a critical determinant of its interaction with biological targets. The piperidine (B6355638) ring typically adopts a low-energy chair conformation, which positions the substituents in either axial or equatorial orientations. The orientation of the thiophene (B33073) group at the C-3 position is of paramount importance for receptor binding and can be influenced by substitutions on the piperidine nitrogen. vulcanchem.comresearchgate.net

In its unsubstituted form (on the nitrogen), the 3-(thiophen-2-yl) substituent can exist in an equilibrium between the axial and equatorial positions. The equatorial conformation is generally favored to minimize steric hindrance. However, the introduction of a bulky substituent on the piperidine nitrogen can alter this preference, potentially forcing the thiophene ring into a more sterically demanding axial position, which in turn can significantly impact biological activity. For instance, studies on analogous 1,3-disubstituted piperidines have shown that the stereochemical relationship between substituents is a key factor in determining potency and selectivity. asianpubs.org

The substitution at the C-3 position of the piperidine ring creates a chiral center, meaning that this compound exists as a pair of enantiomers: (R)-3-(thiophen-2-yl)piperidine and (S)-3-(thiophen-2-yl)piperidine. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles due to the stereospecific nature of biological receptors. ijprajournal.com

The differential activity of enantiomers is a recurring theme in the development of piperidine-based CNS drugs. For example, in the synthesis of precursors to the antipsychotic drug Preclamol, chemo-enzymatic methods have been employed to produce specific enantiomers of 3-substituted piperidines, highlighting the necessity of stereochemical control to achieve the desired pharmacological effect. science.govupenn.edu Similarly, studies on chiral fentanyl analogs with a substitution at the 3-position of the piperidine ring revealed that the cis and trans isomers, which differ in the axial or equatorial orientation of the substituent, display distinct potencies. researchgate.net While specific studies on the separated enantiomers of this compound are not extensively reported in the reviewed literature, the principles derived from closely related structures strongly suggest that the (R) and (S) enantiomers would interact differently with their biological targets, such as dopamine (B1211576) or serotonin (B10506) transporters. One enantiomer (the eutomer) is expected to fit more precisely into the receptor's binding site, leading to higher affinity and efficacy, while the other (the distomer) may have lower affinity, no activity, or even interact with different targets, potentially causing off-target effects. ijprajournal.com

The biological activity of the this compound scaffold can be finely tuned by introducing various substituents onto either the piperidine or the thiophene ring. These modifications alter the compound's steric bulk, lipophilicity, and electronic properties, which in turn affects its binding affinity and selectivity for different receptors.

Structure-activity relationship (SAR) studies on related piperidine-based monoamine transporter inhibitors have shown that modifications at the piperidine nitrogen (N-substitution) are particularly influential. For instance, in a series of cocaine analogs, replacing the N-methyl group with larger alkyl or phenylalkyl groups often leads to a decrease in dopamine transporter (DAT) affinity but can increase affinity for the serotonin transporter (SERT). acs.org

Substitutions on the aromatic ring also play a critical role. In a series of inhibitors for trypanothione (B104310) reductase, replacing the benzo[b]thiophene moiety of the lead compound with a simple thiophene ring resulted in a dramatic loss of potency, indicating that the larger, fused bicyclic system is crucial for optimal binding in that specific target. nih.gov Conversely, in the context of dopamine D2/D3 receptor ligands, the introduction of substituents on the aryl group can modulate both affinity and selectivity. nih.gov

The following table summarizes representative SAR data from studies on compounds containing the 3-arylpiperidine motif, illustrating the effects of substitution on binding affinity for the dopamine transporter.

| Compound | Core Scaffold | N-Substitution | Aryl Group | DAT Ki (nM) |

|---|---|---|---|---|

| Analog 1 | 3-Arylpiperidine | -CH3 | Phenyl | 230 |

| Analog 2 | 3-Arylpiperidine | -H | Phenyl | 142 |

| Analog 3 | 3-Arylpiperidine | -CH2CH2Ph | Phenyl | 810 |

| Analog 4 | 1-(1-Arylcyclohexyl)piperidine | (part of cyclohexyl) | Thiophen-2-yl | 57,000 |

| Analog 5 | 1-(1-Arylcyclohexyl)piperidine | (part of cyclohexyl) | Benzo[b]thiophen-2-yl | 3,300 |

Data is illustrative and derived from SAR studies on related analog series. Analog 1-3 data from acs.org, Analog 4-5 data from nih.gov.

These data illustrate that even seemingly minor structural modifications can lead to significant changes in biological activity. The N-demethylation from Analog 1 to Analog 2 improves DAT affinity, while the addition of a bulky N-phenylethyl group in Analog 3 is detrimental. acs.org Similarly, the extension of the thiophene ring to a benzo[b]thiophene in analogs of BTCP (analogs 4 and 5) dramatically improves potency against its target, trypanothione reductase, which is a key enzyme in certain parasites. nih.gov

Pharmacophore Elucidation and Rational Drug Design Principles

Rational drug design for compounds based on the this compound scaffold relies on identifying the key structural features, or pharmacophore, responsible for its biological activity. For many CNS targets, the pharmacophore model includes a basic nitrogen atom and an aromatic moiety, separated by a specific distance and geometry. acs.orgnih.gov

The piperidine ring is a cornerstone of the pharmacophore for a vast number of CNS-active compounds. nih.gov Its primary role is to provide a basic nitrogen atom that is typically protonated at physiological pH. This positively charged ammonium (B1175870) group can form a crucial ionic bond or a strong hydrogen bond with an acidic amino acid residue, such as aspartate, in the binding site of many G-protein coupled receptors (GPCRs) and transporters. acs.org For example, the interaction with a conserved aspartate residue in transmembrane helix 3 is a hallmark of ligand binding to dopamine receptors. nih.gov

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. In medicinal chemistry, it is often employed as a bioisostere for a phenyl ring. nih.gov Bioisosteric replacement involves substituting one group with another that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic properties. nih.gov

Compared to a phenyl ring, the thiophene ring has a similar size and planarity but different electronic properties. The sulfur atom introduces a dipole moment and can act as a hydrogen bond acceptor. The electron pairs on the sulfur atom contribute to the aromatic π-system, making the thiophene ring electron-rich and capable of participating in π-π stacking and other aromatic interactions with receptor residues. nih.gov Studies have shown that the sulfur atom itself can engage in specific sulfur−π interactions with aromatic residues in a protein binding pocket, which can contribute significantly to binding affinity. ajchem-a.com

The position of attachment to the piperidine ring (i.e., thiophen-2-yl vs. thiophen-3-yl) is also critical, as it alters the vector and orientation of the thiophene ring relative to the rest of the molecule, thereby influencing how it fits into the binding site. vulcanchem.com The replacement of a benzene (B151609) ring with a thiophene ring has been shown to be well-tolerated and can even increase affinity for certain targets, such as the GluN2B subtype of NMDA receptors. nih.gov

Analog Design and Synthetic Modifications for SAR Studies

The systematic exploration of the structure-activity relationships of this compound requires the synthesis of a diverse array of analogs. Synthetic strategies typically focus on modifying three key positions: the piperidine nitrogen, the piperidine ring itself, and the thiophene ring.

A common approach involves the synthesis of a core intermediate, such as this compound itself, which can then be elaborated through various reactions. For example, N-alkylation or N-acylation of the piperidine nitrogen is a straightforward method to introduce a wide variety of substituents. This allows for the investigation of how the size, shape, and electronic nature of the N-substituent affect target binding. nih.govnih.gov

Modifications to the thiophene ring are often achieved through cross-coupling reactions, such as the Suzuki or Stille couplings. These powerful synthetic methods allow for the introduction of different aryl or alkyl groups onto the thiophene ring, enabling a detailed probing of the steric and electronic requirements of the aromatic binding pocket of the target receptor. nih.govacs.org

The synthesis of piperidine-substituted thieno[3,2-d]pyrimidines as HIV-1 non-nucleoside reverse transcriptase inhibitors provides an excellent example of rational analog design. nih.gov In these studies, a core thienopyrimidine structure is coupled with a protected 4-aminopiperidine (B84694) derivative. Subsequent modifications to the piperidine nitrogen and other parts of the scaffold allowed for the optimization of antiviral potency and the circumvention of drug resistance. nih.gov Such synthetic campaigns, guided by structural biology and computational modeling, are essential for developing novel therapeutic agents based on the this compound scaffold.

Exploration of Substituent Positioning and Nature on Both Rings

The strategic placement and chemical nature of substituents on both the thiophene and piperidine rings of the this compound core have profound effects on its biological activity. Research has demonstrated that even minor alterations can lead to significant changes in target affinity and efficacy.

On the piperidine ring, the nitrogen atom is a key site for modification. N-alkylation, for instance, has been extensively studied. The introduction of an N-propyl group has been identified as optimal for dopamine D2 receptor affinity in a series of compounds. Further extension or branching of this alkyl chain generally leads to a decrease in activity. The stereochemistry at the C3 position of the piperidine ring is also critical, with the (S)-enantiomer often exhibiting higher potency for certain targets compared to the (R)-enantiomer or the racemic mixture.

Regarding the thiophene ring, substitution at the 5-position is a common strategy to enhance activity. The introduction of small, electron-withdrawing or electron-donating groups can modulate the electronic properties of the thiophene ring and its interaction with the target protein. For example, in the context of monoamine transporter inhibitors, a 5-chloro or 5-methyl substituent on the thiophene ring has been shown to influence selectivity towards the dopamine transporter (DAT) over the serotonin transporter (SERT).

| Substituent Position | Substituent | Observed Effect on Activity |

| Piperidine N1 | Propyl | Optimal for dopamine D2 receptor affinity |

| Piperidine N1 | Ethyl, Butyl | Decreased dopamine D2 receptor affinity |

| Piperidine C3 | (S)-configuration | Often higher potency for specific targets |

| Thiophene C5 | Chloro, Methyl | Influences selectivity for DAT over SERT |

Ring Modification Strategies for Enhanced Pharmacological Activity

Modifying the core ring structures of this compound is another key strategy to refine its pharmacological profile. These modifications often involve altering the size of the piperidine ring or replacing it with other heterocyclic systems.

One common approach is the contraction or expansion of the piperidine ring to form pyrrolidine (B122466) (a five-membered ring) or azepane (a seven-membered ring) analogs, respectively. These changes alter the conformational flexibility and the spatial orientation of the thiophene ring relative to the basic nitrogen atom, which can significantly impact receptor binding. For instance, in some compound series, contracting the piperidine to a pyrrolidine ring has been shown to maintain or even improve affinity for certain central nervous system targets.

Another strategy involves the replacement of the piperidine ring with other nitrogen-containing heterocycles, such as piperazine (B1678402) or morpholine. These modifications introduce additional heteroatoms and potential hydrogen bonding sites, which can lead to new interactions with the biological target and alter properties like solubility and metabolic stability.

Isoelectronic and Bioisosteric Replacements for Modulating Activity

Isoelectronic and bioisosteric replacements are fundamental tools in medicinal chemistry for fine-tuning the properties of a lead compound. In the context of this compound, this involves replacing the thiophene or piperidine rings, or their substituents, with other groups that have similar electronic or steric properties.

The thiophene ring itself is often considered a bioisostere of a phenyl ring. However, within the thiophene scaffold, replacing it with other five-membered aromatic heterocycles like furan (B31954), pyrrole, or thiazole (B1198619) can lead to significant changes in activity and selectivity. For example, the replacement of the thiophene with a furan ring in certain analogs has been shown to alter the metabolic profile of the compound.

Bioisosteric replacement of the piperidine ring is also a viable strategy. Replacing the piperidine with a tetrahydropyridine (B1245486) ring can introduce a degree of conformational rigidity. Furthermore, acyclic analogs can be designed to mimic the key pharmacophoric features of the piperidinyl moiety while offering different pharmacokinetic properties.

Computational Approaches to Structure-Activity Relationships

Computational methods have become indispensable in understanding and predicting the SAR of this compound derivatives, accelerating the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. For this compound analogs, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed.

These studies typically involve aligning a set of structurally related compounds and calculating their steric and electrostatic fields. The resulting models can generate contour maps that highlight regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. This information provides valuable insights for designing new analogs with enhanced potency. For example, a QSAR model might indicate that a bulky substituent is favored at a particular position on the thiophene ring, guiding the synthesis of new derivatives.

Virtual Screening and Ligand-Based Design Strategies

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. In the absence of a known 3D structure of the target, ligand-based virtual screening can be performed using the this compound scaffold as a template.

Pharmacophore modeling is a key ligand-based design strategy. A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups, and charged centers) that are necessary for biological activity. For this compound derivatives, a common pharmacophore includes the aromatic thiophene ring, the basic nitrogen of the piperidine, and specific hydrophobic features. This model can then be used to screen virtual databases for new compounds that match the pharmacophore, potentially leading to the discovery of novel active agents.

| Computational Method | Application to this compound | Outcome |

| 3D-QSAR (CoMFA/CoMSIA) | Correlate 3D structure with biological activity | Contour maps indicating favorable/unfavorable steric and electrostatic regions for potency |

| Pharmacophore Modeling | Define essential chemical features for activity | A 3D model used to screen for new compounds with similar features |

| Virtual Screening | Search large compound libraries | Identification of potential new active compounds based on the this compound scaffold |

Pharmacological Relevance and Biological Mechanisms of 3 Thiophen 2 Yl Piperidine Derivatives

Interactions with Specific Molecular Targets

The biological effects of 3-(Thiophen-2-yl)piperidine derivatives are rooted in their precise interactions with a range of molecular targets. These interactions are fundamental to their potential therapeutic applications.

Enzyme and Protein Binding Interactions

Derivatives of this compound have been identified as potent inhibitors of various enzymes, particularly kinases, which are pivotal in cellular signaling. Structurally related compounds, such as 3-(thiophen/thiazole-2-ylthio)pyridine derivatives, have demonstrated the ability to inhibit a panel of kinases that are often dysregulated in cancer. osti.gov Although initially designed as inhibitors for the insulin-like growth factor 1 receptor (IGF-1R), these compounds did not show activity against this target. osti.gov Instead, their anticancer effects are attributed to their ability to inhibit other kinases. osti.gov

One notable example is compound 22 , a 3-(thiophen-2-ylthio)pyridine derivative, which has shown inhibitory activity against several fibroblast growth factor receptors (FGFRs) and other key signaling kinases. researchgate.net

Modulation of Voltage-Gated Sodium Channels

Some derivatives of this compound have been noted for their interaction with voltage-gated sodium channels (VGSCs), which are critical for the generation and propagation of action potentials in excitable cells. While specific data for this compound derivatives are limited, related heterocyclic compounds have been investigated as VGSC modulators. For instance, certain piperazine (B1678402) derivatives have been shown to selectively inhibit the Nav1.3 isoform, with the most potent compound exhibiting an IC50 of 19 μM. researchgate.net This suggests that the broader class of compounds containing a piperidine (B6355638) or related heterocyclic ring may have the potential to modulate these channels, indicating possible applications in neurological disorders or pain management.

Neurotransmitter Receptor Interactions

A significant area of pharmacological relevance for piperidine derivatives, including those with a thiophene (B33073) moiety, is their interaction with various neurotransmitter receptors. These interactions are crucial for their potential effects on the central nervous system.

Notably, certain piperidine derivatives have been identified as high-affinity antagonists for both histamine H3 (H3R) and sigma-1 (σ1R) receptors. mdpi.com The piperidine ring is considered a key structural feature for this dual activity. mdpi.com For example, compound 6 , a benzophenone derivative containing a piperidine moiety, displays a high affinity for the H3 receptor with a Ki value of 8 nM. mdpi.com

Furthermore, research on related thiophene and piperidine structures indicates interactions with other critical neurotransmitter systems. For instance, certain N-phenylpiperazine derivatives with a 4-(thiophen-3-yl)benzamide moiety have shown high affinity for the dopamine (B1211576) D3 receptor. nih.gov Specifically, compound 6a in one study demonstrated a Ki value of 1.4 nM for the D3 receptor. nih.gov

Interactions with serotonin (B10506) receptors have also been observed. Some 2-(piperidin-3-yl)phthalimide derivatives have shown binding affinities for serotonin receptors 5HT2A, 5HT2B, and 5HT3 in the nanomolar to low-micromolar range. nih.gov Additionally, piperidine derivatives have been studied for their interaction with the nicotinic cholinergic receptor complex. nih.gov

Modulation of Cellular Signaling Pathways

The interaction of this compound derivatives with their molecular targets can lead to the modulation of complex intracellular signaling pathways, profoundly affecting cellular processes such as proliferation and survival.

Kinase Inhibition Profiles (e.g., FGFR, EGFR, JAK, RON Pathways)

As mentioned, derivatives structurally related to this compound are capable of inhibiting multiple kinases. A series of 3-(thiophen/thiazole-2-ylthio)pyridine derivatives were found to exert their anticancer activities by inhibiting kinases such as Fibroblast Growth Factor Receptor 3 (FGFR3), Epidermal Growth Factor Receptor (EGFR), Janus Kinase (JAK), and the RON (Recepteur d'Origine Nantais) kinase. osti.gov

For example, a representative compound, 22 , exhibited good inhibitory activities against FGFR2, FGFR3, EGFR, JAK, and RON, with IC50 values ranging from 2.14 to 12.20 μM. researchgate.net This multi-targeted kinase inhibition profile highlights the potential of these compounds to interfere with several signaling cascades simultaneously.

Disruption of Cell Proliferation and Survival Pathways

The inhibition of key kinases by this compound derivatives directly impacts cellular pathways that govern cell proliferation and survival. By blocking the activity of kinases like FGFR and EGFR, these compounds can halt the downstream signaling events that promote cell growth and division.

This disruption of pro-proliferative signaling is further evidenced by the ability of some of these compounds to induce cell cycle arrest. For instance, a 3-(thiophen/thiazole-2-ylthio)pyridine derivative, compound 43 , was shown to cause cell cycle arrest in the G1/G0 phase in Hep-G2 cancer cells. osti.gov This arrest prevents cells from entering the DNA synthesis (S) phase, thereby inhibiting their proliferation. The most potent compound in this particular study, 43 , demonstrated an IC50 value of 1.3 μM against the WSU-DLCL2 cell line. osti.gov

Interactive Data Tables

Table 1: Kinase Inhibition Profile of a Representative 3-(Thiophen-2-ylthio)pyridine Derivative (Compound 22)

| Kinase Target | IC50 (μM) |

|---|---|

| FGFR2 | 2.14 - 12.20 |

| FGFR3 | 2.14 - 12.20 |

| EGFR | 2.14 - 12.20 |

| JAK | 2.14 - 12.20 |

| RON | 2.14 - 12.20 |

Data derived from a study on 3-(thiophen-2-ylthio)pyridine derivatives. researchgate.net

Table 2: Neurotransmitter Receptor Binding Affinities of Related Piperidine and Thiophene Derivatives

| Compound/Derivative Class | Receptor Target | Binding Affinity (Ki or IC50) |

|---|---|---|

| Benzophenone piperidine derivative (6 ) | Histamine H3 Receptor | Ki = 8 nM mdpi.com |

| N-phenylpiperazine with 4-(thiophen-3-yl)benzamide moiety (6a ) | Dopamine D3 Receptor | Ki = 1.4 nM nih.gov |

| 2-(Piperidin-3-yl)phthalimide derivatives | Serotonin 5HT2B Receptor | Ki = 561 nM nih.gov |

| 2-(Piperidin-3-yl)phthalimide derivatives | Serotonin 5HT3 Receptor | Ki = 536 nM nih.gov |

| Piperazine derivative | Nav1.3 | IC50 = 19 µM researchgate.net |

Data from various studies on structurally related compounds.

Table 3: Cytotoxic Activity of a 3-(Thiophen/thiazole-2-ylthio)pyridine Derivative (Compound 43)

| Cell Line | IC50 (μM) |

|---|---|

| WSU-DLCL2 | 1.3 osti.gov |

Data from a study on 3-(thiophen/thiazole-2-ylthio)pyridine derivatives. osti.gov

Investigated Biological Activities and Potential Therapeutic Applications of this compound Derivatives

The unique structural combination of a thiophene ring and a piperidine nucleus has positioned this compound and its derivatives as a scaffold of significant interest in medicinal chemistry. The thiophene ring, a bioisostere of the phenyl ring, offers modulated lipophilicity and metabolic stability, while the piperidine moiety provides a versatile, conformationally flexible core that is a common feature in many centrally active and peripherally acting pharmaceuticals. This combination has led to the exploration of these derivatives across a wide spectrum of therapeutic areas, revealing their potential as antineoplastic, antiviral, antimicrobial, and central nervous system-modulating agents.

Antineoplastic and Antiproliferative Potential

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit the growth and proliferation of cancer cells.

One area of investigation involves 3-(thiophen-2-ylthio)pyridine derivatives, which have been identified as multi-target anticancer agents. google.comnih.gov A notable example, compound 22 , was initially designed as an inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) but was found to exert its potent antiproliferative effects through other pathways. google.com This compound displayed significant cytotoxicity against HepG2 (human liver cancer) and WSU-DLCL2 (lymphoma) cell lines, with IC₅₀ values of 2.98 µM and 4.34 µM, respectively. google.com Further screening revealed that its mechanism of action involves the inhibition of multiple kinases crucial for cancer cell survival, including fibroblast growth factor receptor-2 (FGFR2), FGFR3, epidermal growth factor receptor (EGFR), and Janus kinase. google.com Additionally, compound 22 was shown to arrest the cell cycle of HepG2 cells in the G1/G0 phase, preventing their progression to DNA synthesis and cell division. google.com

The versatility of the thiophene-piperidine framework is further highlighted by the development of thienopyrimidine derivatives incorporating a piperidine linker. These compounds have been engineered as potent inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in a signaling pathway that is frequently overactive in cancer, promoting cell growth and survival. Certain 2-(4-ureido-piperidin-1-yl)-4-morpholinothieno[3,2-d]pyrimidines have shown in vivo antitumor efficacy, particularly in models of triple-negative breast cancer.

In a related structural class, thiazolyl pyridines connected to a thiophene moiety have also shown promise. Compound 5 , an intermediate in this series, demonstrated potent activity against the A549 lung cancer cell line with an IC₅₀ value of 0.452 µM. tandfonline.com Further modification led to compound 8e , which exhibited even greater potency with an IC₅₀ of 0.302 µM against the same cell line, suggesting that its mechanism may involve the inhibition of EGFR tyrosine kinase. tandfonline.com

These findings underscore the potential of thiophene-piperidine and closely related scaffolds in the development of novel anticancer therapeutics that can target multiple signaling pathways and cellular processes involved in oncogenesis.

| Compound | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Proposed Mechanism of Action |

|---|---|---|---|---|

| Compound 22 | 3-(Thiophen-2-ylthio)pyridine | HepG2 (Liver Cancer) | 2.98 | Multi-kinase Inhibition (FGFR2, FGFR3, EGFR, etc.), G1/G0 Cell Cycle Arrest |

| Compound 22 | 3-(Thiophen-2-ylthio)pyridine | WSU-DLCL2 (Lymphoma) | 4.34 | Multi-kinase Inhibition |

| Compound 5 | Thiazolyl Pyridine-Thiophene Hybrid | A549 (Lung Cancer) | 0.452 | EGFR Tyrosine Kinase Inhibition |

| Compound 8e | Thiazolyl Pyridine-Thiophene Hybrid | A549 (Lung Cancer) | 0.302 | EGFR Tyrosine Kinase Inhibition |

| Thienopyrimidines | Thienopyrimidine-Piperidine | Triple-Negative Breast Cancer Models | - | PI3K Inhibition |

Antiviral Efficacy

The structural features of this compound derivatives have been leveraged to design potent inhibitors of viral replication, with significant findings in the fields of HIV-1 and Ebola virus research.

A prominent series of piperidine-substituted thiophene[3,2-d]pyrimidine derivatives has been developed as highly effective HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). google.comnih.gov These compounds bind to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, inducing a conformational change that disrupts its catalytic activity and halts the conversion of viral RNA to DNA.

One of the most potent compounds identified, 15a , which features a dimethylphosphine oxide moiety, demonstrated exceptional antiviral potency against both wild-type (WT) HIV-1 and a wide panel of NNRTI-resistant viral strains. google.com Its efficacy against the WT virus (EC₅₀ = 1.75 nM) was 1.6-fold greater than the marketed drug etravirine (ETR). google.com Crucially, it maintained or exceeded this enhanced potency against strains with common resistance-conferring mutations, such as L100I, K103N, Y181C, and Y188L. google.com

Another lead compound, 27 , from a similar series, also showed broad-spectrum activity with low nanomolar EC₅₀ values. Against WT HIV-1, it was three times more potent than etravirine. This compound exhibited a high barrier to resistance and an excellent safety profile, with a cytotoxicity (CC₅₀) value greater than 227 µM, leading to a very high selectivity index (SI > 159,101). The molecular interactions responsible for this high potency and resistance profile have been elucidated through crystal structures, showing extensive hydrophobic interactions and a network of hydrogen bonds within the NNRTI binding pocket.

| Compound | HIV-1 Strain | EC₅₀ (nM) | Target |

|---|---|---|---|

| 15a | Wild-Type (IIIB) | 1.75 | Reverse Transcriptase (NNRTI) |

| L100I | 2.84 | ||

| K103N | 1.27 | ||

| Y181C | 5.38 | ||

| Y188L | 7.96 | ||

| 27 | Wild-Type | ~2.5 (estimated) | Reverse Transcriptase (NNRTI) |

| Y181C | ~6.0 (estimated) |

Research has also identified thiophene derivatives containing piperidine moieties as inhibitors of Ebola virus (EBOV) entry into host cells. tandfonline.commdpi.com The viral entry process is mediated by the EBOV glycoprotein (GP), making it a key target for therapeutic intervention. A phenotypic screening identified a thiophene scaffold as a promising starting point for developing such inhibitors.

A series of compounds featuring a central thiophene ring with an attached oxy-piperidine group was synthesized and evaluated. tandfonline.commdpi.com These derivatives demonstrated the ability to block the entry of both EBOV-GP-pseudotyped viruses and authentic, infectious Zaire EBOV. The activity was observed in the low micromolar range, and a strong correlation was found between the results from the pseudovirus assay and the infectious virus model, validating the screening approach. tandfonline.commdpi.com The position of the oxy-piperidine linkage on a connecting phenyl ring (ortho, meta, or para) did not dramatically alter the activity, suggesting some flexibility in the structure-activity relationship for this class of inhibitors. tandfonline.com

| Compound Class | Virus Model | EC₅₀ Range | Target |

|---|---|---|---|

| Thiophene derivatives with oxy-piperidine ring | EBOV-GP-pseudotyped virus | Low micromolar | Viral Entry (GP-mediated) |

| Thiophene derivatives with oxy-piperidine ring | Infectious Zaire EBOV | Low micromolar |

Antimicrobial and Antifungal Properties

The thiophene-piperidine scaffold has been investigated for its potential to combat bacterial and fungal pathogens, including drug-resistant strains. Research has focused on the activity of these compounds against both Gram-negative and Gram-positive bacteria, as well as certain fungi.